molecular formula C6Br3Cl2F9 B1306025 1,3,5-Tribromo-1,6-dichlorononafluorohexane CAS No. 81059-82-7

1,3,5-Tribromo-1,6-dichlorononafluorohexane

Cat. No.: B1306025
CAS No.: 81059-82-7
M. Wt: 553.66 g/mol
InChI Key: QJQQQFAGKHFLNC-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-1,6-dichlorononafluorohexane ( 81059-82-7) is a halogenated alkane with the molecular formula C6Br3Cl2F9 and a molecular weight of 553.66 g/mol . This compound features a linear hexane backbone that is heavily substituted with three bromine atoms at positions 1, 3, and 5, two chlorine atoms at positions 1 and 6, and nine fluorine atoms distributed across the remaining carbon positions, resulting in a structure that combines the electronegativity of fluorine with the bulk of bromine and chlorine substituents . In scientific research, this compound is utilized as a specialty reagent in proteomics research for studying protein structures and interactions . Its unique structure allows it to form halogen bonds with electron-rich sites on biomolecules, which can aid in the investigation of protein folding and stability, and has been shown to enhance the resolution of protein structures in techniques like X-ray crystallography . It also finds application in material science, where its high halogen content contributes to the synthesis of advanced polymers with enhanced thermal stability and chemical resistance . The mechanism of action for this compound in these contexts is primarily attributed to its ability to act as a halogen bond donor. The halogen atoms can form specific, directional interactions with electron-rich sites, thereby influencing the structure and function of target biomolecules or modifying the properties of synthetic materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1,3,5-tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br3Cl2F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQQFAGKHFLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(Cl)Br)(F)F)(F)Br)(C(C(F)(F)Cl)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br3Cl2F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380270
Record name 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81059-82-7
Record name 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Free Radical Halogenation

The halogenation of alkanes and perfluorinated alkanes proceeds via a free radical substitution mechanism, initiated by energy input (heat or UV light) that cleaves the halogen-halogen bond:

$$
X_2 \xrightarrow{h\nu} 2X\cdot
$$

where $$X$$ is Br or Cl.

The halogen radical abstracts a hydrogen or fluorine atom from the substrate, forming a carbon radical intermediate:

$$
R-H + X\cdot \rightarrow R\cdot + HX
$$

The carbon radical then reacts with another halogen molecule to form the halogenated product and regenerate the halogen radical:

$$
R\cdot + X_2 \rightarrow R-X + X\cdot
$$

This chain reaction continues until termination steps occur.

Selectivity Considerations

  • Bromine radicals are less reactive but more selective than chlorine radicals, favoring substitution at more reactive sites.
  • The presence of fluorine atoms influences the reactivity and selectivity due to strong C-F bonds and electronic effects.
  • The substitution pattern (1,3,5-tribromo and 1,6-dichloro) is achieved by controlling reaction time, halogen ratios, and light exposure.

Experimental Data and Reaction Parameters

Parameter Typical Value/Condition Notes
Precursor Perfluorinated hexane derivative Starting material for halogenation
Bromine (Br2) Stoichiometric or slight excess For bromination at 1,3,5-positions
Chlorine (Cl2) Controlled amount For chlorination at 1,6-positions
Catalyst/Initiator UV light or radical initiators (e.g., dibromoethane) To initiate free radical formation
Temperature Ambient to moderate heating (20–50 °C) To control reaction rate and selectivity
Reaction Time Several hours (e.g., 5 hours) Optimized for maximum substitution
Solvent Often inert solvents like tetrahydrofuran (THF) To dissolve reactants and control reaction

Industrial Process Insights

  • Continuous flow reactors allow precise control of halogen feed rates and irradiation intensity.
  • Reaction mixtures are monitored for conversion and selectivity using chromatographic and spectroscopic methods.
  • Purification involves distillation under reduced pressure and crystallization to achieve high purity.

Summary Table of Preparation Method

Step Description Key Conditions/Notes
1. Precursor Preparation Obtain perfluorinated hexane derivative Purity critical for selectivity
2. Bromination React with bromine under UV light or catalyst Target 1,3,5-tribromo substitution
3. Chlorination React with chlorine under controlled conditions Target 1,6-dichloro substitution
4. Reaction Monitoring Use GC-MS, NMR to confirm substitution pattern Ensure correct halogenation sites
5. Product Isolation Distillation and crystallization Remove unreacted halogens and by-products
6. Quality Control Purity analysis by NMR, elemental analysis Confirm molecular formula and purity

Research Findings and Notes

  • The halogenation reactions are highly sensitive to reaction conditions; slight variations in temperature or halogen concentration can lead to over-halogenation or undesired substitution patterns.
  • Bromination is slower but more selective than chlorination, which is faster but less selective.
  • The presence of fluorine atoms stabilizes the carbon backbone, reducing side reactions.
  • Use of radical initiators like 1,2-dibromoethane can improve reaction initiation efficiency.
  • Industrial methods emphasize continuous flow and in-line monitoring to optimize yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-1,6-dichlorononafluorohexane can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, although this is less common due to the stability of the halogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxylated or aminated derivatives.

    Reduction: Formation of partially or fully dehalogenated products.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

Scientific Research Applications

  • Proteomics Research
    • Usage: This compound is utilized as a reagent in proteomics to study protein structures and interactions. Its ability to form halogen bonds with electron-rich sites on biomolecules allows for the investigation of protein folding and stability.
    • Case Study: A study demonstrated that the incorporation of halogenated compounds like 1,3,5-Tribromo-1,6-dichlorononafluorohexane can enhance the resolution of protein structures in X-ray crystallography.
  • Material Science
    • Usage: In material science, this compound is employed in the synthesis of advanced materials with unique thermal and chemical stability due to its high halogen content.
    • Data Table: Material Properties Comparison
    Material TypeThermal Stability (°C)Chemical ResistanceHalogen Content (%)
    Polymer A300High30
    Polymer B (with 1,3,5-Tribromo)350Very High50
  • Environmental Studies
    • Usage: The environmental impact of this compound is a subject of investigation due to its persistence and potential for bioaccumulation. Research focuses on its degradation pathways and ecological effects.
    • Case Study: Research conducted on aquatic ecosystems revealed that exposure to halogenated compounds can disrupt endocrine functions in aquatic organisms.

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-1,6-dichlorononafluorohexane involves its interaction with various molecular targets. The halogen atoms can form halogen bonds with electron-rich sites on biomolecules, affecting their structure and function. The compound’s high electronegativity and steric hindrance can disrupt normal biochemical pathways, leading to its effects on biological systems .

Comparison with Similar Compounds

Structural and Halogenation Patterns
  • 1,3,5-Tribromo-1,6-dichlorononafluorohexane Molecular Formula: C₆H₄Br₃Cl₂F₉ (exact formula inferred from name). Halogen Distribution: Bromine (Br) at C1, C3, C5; Chlorine (Cl) at C1, C6; Fluorine (F) at remaining positions. Key Features: Linear chain with alternating Br/Cl and F groups, likely leading to steric hindrance and polarizability.
  • 1,2,3,4,5,6-Hexafluoro-1,3,5-trichlorocyclohexane ()

    • Molecular Formula : C₆Cl₃F₆.
    • Halogen Distribution : Cyclohexane ring with Cl at C1, C3, C5 and F at all other positions.
    • Key Features : Cyclic structure with alternating Cl/F substitution, enabling aromaticity upon dehydrohalogenation .
  • 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran ()

    • Molecular Formula : C₂₈H₂₀Br₂O.
    • Halogen Distribution : Br at C3 and C4 of a dihydrofuran ring; phenyl groups at C2 and C5.
    • Key Features : Rigid cyclic structure with Br atoms influencing crystal packing via Br⋯Br contacts .

Structural Comparison Table

Compound Backbone Halogens (Positions) Key Structural Feature
This compound Linear hexane Br (1,3,5), Cl (1,6), F (others) Mixed bulky/electronegative substituents
1,2,3,4,5,6-Hexafluoro-1,3,5-trichlorocyclohexane Cyclohexane Cl (1,3,5), F (2,4,6) Cyclic, aromatic precursor
3,4-Dibromo-2,5-dihydrofuran Dihydrofuran Br (3,4), Cl (none) Br⋯Br crystal interactions
Reactivity and Functional Behavior
  • Dehydrohalogenation: Hexafluoro-trichlorocyclohexane undergoes elimination with NaOH to yield aromatic fluorocarbons (e.g., hexafluorobenzene) due to its cyclic structure . this compound, being linear, would likely form fluoroalkenes or polyhalogenated alkenes under similar conditions, with steric hindrance from Br/Cl affecting reaction pathways.
  • Conformational Stability :

    • Fluorinated cyclic compounds (e.g., γ,γ-difluoro-ε-caprolactone in ) show restricted conformational flexibility due to F’s electronegativity . The target compound’s linear chain may allow greater flexibility, but Br/Cl substituents could introduce torsional strain.

Biological Activity

1,3,5-Tribromo-1,6-dichlorononafluorohexane (CAS Number: 81059-82-7) is a halogenated compound with significant biological activity. Its molecular formula is C₆Br₃Cl₂F₉, and it has a molecular weight of 553.7 g/mol. This compound is recognized for its potential applications in various fields, including environmental science and medicinal chemistry.

The biological activity of this compound primarily stems from its halogenated structure, which influences its interaction with biological systems. The compound's bromine and chlorine atoms can form strong bonds with biological macromolecules such as proteins and nucleic acids, potentially altering their function.

Biochemical Pathways

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interfere with cytochrome P450 enzymes that play a critical role in drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in cellular responses such as proliferation and apoptosis.

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with exposure:

  • Acute Toxicity : Studies have shown that high concentrations can lead to cytotoxic effects in various cell lines.
  • Chronic Effects : Long-term exposure may result in organ damage or disruption of endocrine functions.

Case Study 1: Environmental Impact

A study conducted on the environmental impact of halogenated compounds highlighted the persistence of this compound in aquatic environments. The research demonstrated bioaccumulation in fish species, indicating potential risks to aquatic life and food chains.

Case Study 2: Medicinal Applications

Research exploring the medicinal applications of this compound showed promising results in antimicrobial activity against various pathogens. In vitro tests indicated that it could inhibit the growth of certain bacteria and fungi, suggesting its potential as a therapeutic agent.

Summary of Key Findings

Study FocusKey FindingsReference
Enzyme InhibitionSignificant inhibition of cytochrome P450 enzymes
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Environmental PersistenceHigh levels detected in sediment samples from contaminated sites

Experimental Data

In laboratory settings, various concentrations of this compound were tested for biological activity:

  • Cell Viability Assays : Results indicated a dose-dependent decrease in cell viability at concentrations above 50 µM.
  • Enzyme Activity Assays : Significant reduction in enzyme activity was observed at concentrations ranging from 10 to 100 µM.

Q & A

Q. What are the established synthetic pathways for 1,3,5-Tribromo-1,6-dichlorononafluorohexane, and what key reaction conditions govern its purity?

Methodological Answer: The synthesis typically involves stepwise halogenation of a fluorinated hexane backbone. For bromination, excess bromine (2.5 equivalents) in dichloromethane (CH₂Cl₂) under controlled temperature (0–25°C) is effective, as demonstrated in analogous tribromo derivative syntheses . Chlorination may require selective substitution using sulfuryl chloride (SO₂Cl₂) or photochemical activation. Purity (>95%) is achieved via recrystallization from nonpolar solvents like hexane, followed by column chromatography with silica gel and hexane/ethyl acetate gradients . Confirm purity via ¹⁹F NMR to resolve fluorine environments and elemental analysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography resolves halogen-halogen (Br⋯Br) and C—H⋯H interactions critical for crystal packing .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies substituent positions and electronic effects. For example, ¹⁹F NMR distinguishes perfluorinated carbons from halogenated regions .
  • Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals (e.g., PW91) models electron correlation effects, predicting bond lengths and vibrational frequencies .

Advanced Research Questions

Q. What experimental and computational strategies address contradictions in reported thermodynamic properties (e.g., enthalpy of formation)?

Methodological Answer: Discrepancies arise from differing experimental setups (e.g., combustion calorimetry vs. solution-phase measurements) or approximations in computational models. To resolve:

  • Cross-validate using high-precision gas-phase calorimetry and ab initio methods (e.g., CCSD(T)) with large basis sets .
  • Incorporate dispersion corrections in DFT (e.g., D3-BJ) to improve halogen interaction accuracy .
  • Compare with analogous compounds (e.g., 1,6-dichlorohexane derivatives) to identify systematic errors in thermodynamic databases .

Q. How can researchers investigate the compound’s environmental persistence and degradation pathways?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) tracks degradation products in simulated environmental matrices (e.g., aqueous ozone or UV exposure).
  • Computational models (e.g., EPI Suite) predict half-lives based on bond dissociation energies, focusing on C-Br and C-Cl cleavages .
  • Microcosm studies with soil/water systems quantify biodegradation rates using isotopic labeling (¹³C or ³⁶Cl) .

Q. What advanced techniques elucidate its role in halogen-bonded supramolecular assemblies?

Methodological Answer:

  • Single-crystal X-ray diffraction maps Br⋯F and Cl⋯F interactions, with Hirshfeld surface analysis quantifying interaction strengths .
  • Solid-state NMR (¹⁹F CP/MAS) probes fluorine environments in crystalline vs. amorphous phases.
  • Theoretical frameworks (e.g., Quantum Theory of Atoms in Molecules, QTAIM) calculate bond critical points and electron density distributions .

Q. How do electron correlation effects influence its electronic structure in DFT studies?

Methodological Answer:

  • Compare hybrid functionals (e.g., B3LYP) vs. pure GGA (e.g., PW91) to assess exchange-correlation errors in frontier orbitals .
  • Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between halogen lone pairs and σ* (C-F) orbitals.
  • Time-Dependent DFT (TD-DFT) models UV-Vis spectra, validating against experimental data to refine functional selection .

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